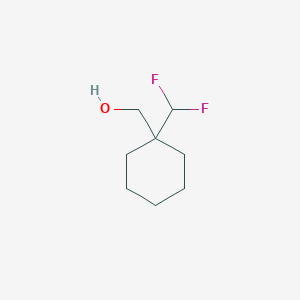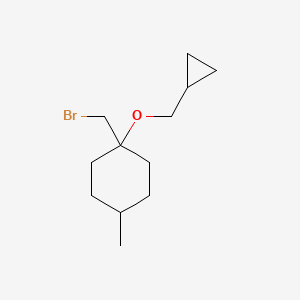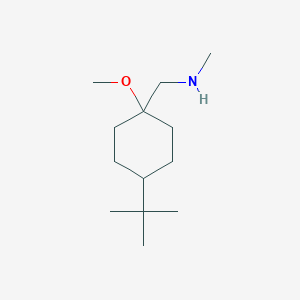
1-(4-(Tert-butyl)-1-methoxycyclohexyl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Tert-butyl)-1-methoxycyclohexyl)-N-methylmethanamine is an organic compound with a complex structure that includes a cyclohexyl ring substituted with a tert-butyl group, a methoxy group, and an N-methylmethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Tert-butyl)-1-methoxycyclohexyl)-N-methylmethanamine typically involves multiple steps, starting from readily available precursors One common approach is to start with a cyclohexanone derivative, which undergoes alkylation to introduce the tert-butyl group This is followed by methoxylation to add the methoxy group
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of flow microreactor systems to enhance efficiency and scalability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
1-(4-(Tert-butyl)-1-methoxycyclohexyl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl compound.
Reduction: The cyclohexyl ring can be reduced to form a more saturated compound.
Substitution: The tert-butyl group can be substituted with other alkyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a ketone, while reduction of the cyclohexyl ring may produce a fully saturated cyclohexane derivative.
Scientific Research Applications
1-(4-(Tert-butyl)-1-methoxycyclohexyl)-N-methylmethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(Tert-butyl)-1-methoxycyclohexyl)-N-methylmethanamine involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(Tert-butyl)-1-hydroxycyclohexyl)-N-methylmethanamine
- 1-(4-(Tert-butyl)-1-methoxycyclohexyl)-N-ethylmethanamine
- 1-(4-(Isopropyl)-1-methoxycyclohexyl)-N-methylmethanamine
Uniqueness
1-(4-(Tert-butyl)-1-methoxycyclohexyl)-N-methylmethanamine is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. The methoxy group also contributes to its unique chemical properties, making it distinct from similar compounds .
Properties
Molecular Formula |
C13H27NO |
|---|---|
Molecular Weight |
213.36 g/mol |
IUPAC Name |
1-(4-tert-butyl-1-methoxycyclohexyl)-N-methylmethanamine |
InChI |
InChI=1S/C13H27NO/c1-12(2,3)11-6-8-13(15-5,9-7-11)10-14-4/h11,14H,6-10H2,1-5H3 |
InChI Key |
DSSKUPHMYWPSSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(CNC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


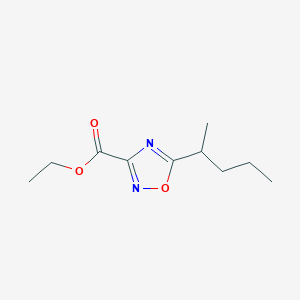
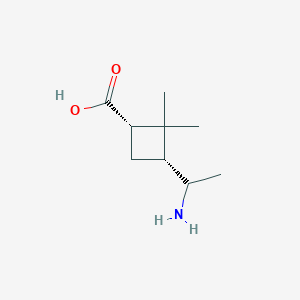
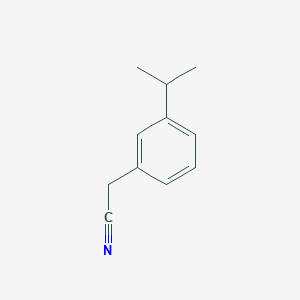
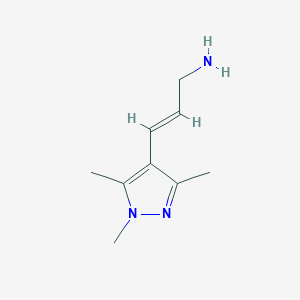
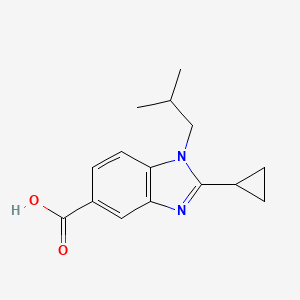

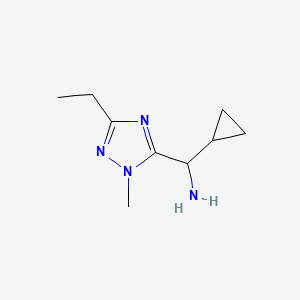
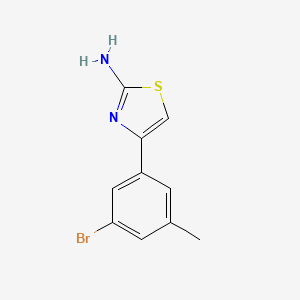

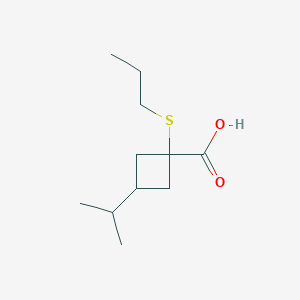
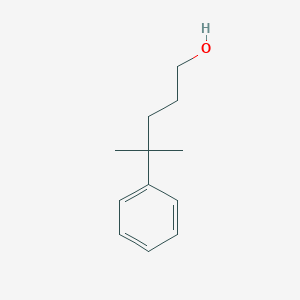
![3-{6-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13624564.png)
